(5-(羟甲基)吡啶-3-基)硼酸

描述

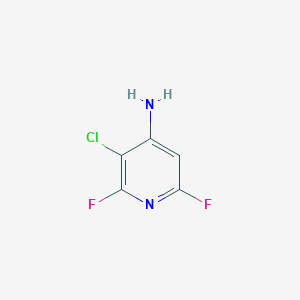

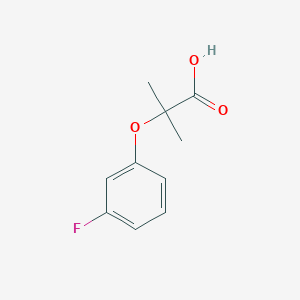

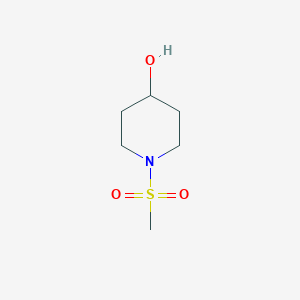

The compound (5-(Hydroxymethyl)pyridin-3-yl)boronic acid is a derivative of pyridine boronic acid, which is a class of compounds known for their utility in various chemical reactions, particularly in Suzuki cross-coupling to create diverse pyridine libraries. These compounds are characterized by the presence of a boronic acid functional group attached to a pyridine ring, which is a heterocyclic aromatic organic compound. The hydroxymethyl group at the 5-position of the pyridine ring adds to the reactivity and potential applications of this compound in organic synthesis and medicinal chemistry.

Synthesis Analysis

The synthesis of halopyridinylboronic acids and esters, which are closely related to (5-(Hydroxymethyl)pyridin-3-yl)boronic acid, involves a regioselective halogen-metal exchange using n-butyllithium or a regioselective ortho-lithiation using lithium diisopropylamide, followed by quenching with triisopropylborate starting from appropriate mono or dihalopyridines . These methods ensure the formation of a single regioisomeric boronic acid or ester product, which is crucial for the purity and yield of the desired compound.

Molecular Structure Analysis

While the specific molecular structure analysis of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid is not detailed in the provided papers, related compounds have been characterized using various spectroscopic techniques such as IR, ^1H NMR, ^13C NMR, and MS . The structure of these compounds can be confirmed by X-ray diffraction, and computational methods like Density Functional Theory (DFT) can be used to analyze the molecular structure, electrostatic potential, and frontier molecular orbitals .

Chemical Reactions Analysis

Compounds similar to (5-(Hydroxymethyl)pyridin-3-yl)boronic acid have been found to undergo Pd-catalyzed coupling with a range of aryl halides, which is a cornerstone reaction in the formation of carbon-carbon bonds in organic synthesis . Additionally, boric acid derivatives have been used as catalysts for the esterification of alpha-hydroxycarboxylic acids, suggesting that (5-(Hydroxymethyl)pyridin-3-yl)boronic acid could potentially serve as a catalyst or reagent in similar reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by the substituents on the boron and the aromatic ring. For instance, the electron-withdrawing ability of the boron atom can be affected by adjacent groups, which in turn can alter the compound's reactivity and stability . The presence of a hydroxymethyl group in (5-(Hydroxymethyl)pyridin-3-yl)boronic acid would likely increase its solubility in polar solvents and could also affect its reactivity in chemical transformations. The synthesis process and reaction conditions, such as temperature, reaction time, molar ratios, and pH, can significantly impact the yield and purity of the final product .

科学研究应用

有机化学中的合成和偶联

(5-(羟甲基)吡啶-3-基)硼酸在各种有机化合物的合成中发挥着重要作用。Bouillon等人(2003)和Bouillon等人(2002)探讨了卤代吡啶基硼酸和酯的合成,包括类似(5-(羟甲基)吡啶-3-基)硼酸的化合物,作为Suzuki交叉偶联反应的配体。这些反应对于创建多样化的吡啶库至关重要,而吡啶在许多有机化学领域中至关重要 (Bouillon et al., 2003) (Bouillon et al., 2002)。

化合物的光物理性质

已经记录了涉及硼酸化合物的光物理性质研究,包括(5-(羟甲基)吡啶-3-基)硼酸。Khan等人(2010)研究了如何在硼二吡咯甲烷(BODIPYs)中取代吡啶基会影响它们的光谱和电化学性质。这项研究对于开发具有特定光学和电子特性的先进材料至关重要 (Khan et al., 2010)。

有机发光器件(OLEDs)中的应用

已经探讨了吡啶硼络合物的应用,其中包括(5-(羟甲基)吡啶-3-基)硼酸衍生物,在有机发光器件(OLEDs)的开发中。Zhang等人(2006)合成了硼的混合酚-吡啶衍生物,并展示了它们在制造显示明亮蓝色发光的电致发光器件中的潜力,表明它们在OLED技术领域的重要性 (Zhang et al., 2006)。

表面活性剂和自组装性质

Roy等人(2023)对基于硼酸的两性分子,其中包括(5-(羟甲基)吡啶-3-基)硼酸衍生物的研究揭示了它们作为绿色表面活性剂材料的潜力。这些化合物表现出独特的界面和聚集行为,突显了它们在制药行业中作为潜在药物载体的适用性 (Roy et al., 2023)。

作用机制

Target of Action

Boronic acids, including pyridinylboronic acids, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming new carbon-carbon bonds with electrophilic organic groups .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the boronic acid undergoes a transmetalation process with a palladium catalyst . The boronic acid transfers its organic group to the palladium, which has previously formed a bond with an electrophilic organic group through oxidative addition . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The compound’s role in suzuki-miyaura cross-coupling reactions suggests it may be involved in the synthesis of various organic compounds .

Result of Action

The primary result of the action of 5-(Hydroxymethyl)pyridine-3-boronic Acid is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of 5-(Hydroxymethyl)pyridine-3-boronic Acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the pH of the reaction environment . Additionally, the compound’s stability may be influenced by storage conditions .

属性

IUPAC Name |

[5-(hydroxymethyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO3/c9-4-5-1-6(7(10)11)3-8-2-5/h1-3,9-11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZFSPSWVQWMKQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)CO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40621177 | |

| Record name | [5-(Hydroxymethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(Hydroxymethyl)pyridin-3-yl)boronic acid | |

CAS RN |

908369-20-0 | |

| Record name | [5-(Hydroxymethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

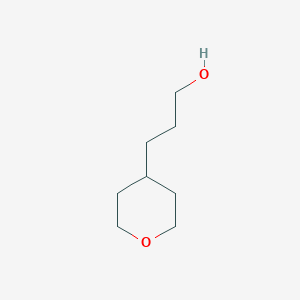

![8-Oxabicyclo[3.2.1]octan-3-amine](/img/structure/B1321964.png)

![Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1321980.png)